molecular formula C19H18N4O6 B3002054 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 1903520-97-7

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

货号: B3002054
CAS 编号: 1903520-97-7
分子量: 398.375
InChI 键: DQZHSXJUMZIHFD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a useful research compound. Its molecular formula is C19H18N4O6 and its molecular weight is 398.375. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 2-(benzo[d][1,3]dioxol-5-yloxy)-N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide is a synthetic derivative that incorporates multiple pharmacologically relevant moieties. Its structural complexity suggests potential biological activities that merit detailed investigation.

Synthesis and Characterization

The synthesis of this compound involves multiple steps, typically starting from benzo[d][1,3]dioxole derivatives and incorporating isoxazole and oxadiazole units. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and HRMS (High-Resolution Mass Spectrometry) are essential for confirming the structure and purity of the synthesized compound.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing benzo[d][1,3]dioxole moieties. For instance, derivatives with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin, indicating superior efficacy in some cases .

Table 1: Anticancer Activity of Related Compounds

Compound NameCancer Cell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52
DoxorubicinHepG27.46
HCT1168.29
MCF74.56

The mechanisms through which these compounds exert their anticancer effects include:

  • EGFR Inhibition : Compounds have been shown to inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
  • Apoptosis Induction : Studies utilizing annexin V-FITC assays indicate that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and modulating proteins such as Bax and Bcl-2 .
  • Cell Cycle Arrest : Analysis of cell cycle progression reveals that these compounds can induce arrest at specific phases, thereby preventing cancer cell proliferation .

Additional Biological Activities

Beyond anticancer properties, derivatives of benzo[d][1,3]dioxole are also being explored for their potential anti-inflammatory and antimicrobial activities. The incorporation of isoxazole and oxadiazole rings enhances their pharmacological profiles.

Case Studies

In a recent study examining the biological activity of related compounds, researchers synthesized several derivatives containing benzo[d][1,3]dioxole and evaluated their effects on various biological targets:

  • Study on Cytotoxicity : A series of benzo[d][1,3]dioxole derivatives were tested against multiple cancer cell lines using the SRB assay. The results indicated that many derivatives exhibited significant cytotoxicity with IC50 values lower than traditional chemotherapeutics .
  • Molecular Docking Studies : Computational studies have suggested that these compounds may interact favorably with specific molecular targets involved in cancer progression, further supporting their potential therapeutic applications .

属性

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O6/c1-10(27-12-4-5-14-16(6-12)26-9-25-14)19(24)20-8-17-21-18(23-29-17)13-7-15(28-22-13)11-2-3-11/h4-7,10-11H,2-3,8-9H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZHSXJUMZIHFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC(=NO1)C2=NOC(=C2)C3CC3)OC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。